N-乙基-N-[(5-乙基-1,3,4-恶二唑-2-基)甲基]-2-(1-氧代-2(1H)-酞嗪基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide is 341.14878949 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与表征
与“N-乙基-N-[(5-乙基-1,3,4-恶二唑-2-基)甲基]-2-(1-氧代-2(1H)-酞嗪基)乙酰胺”相关的化合物合成与表征一直是重要的兴趣领域。研究重点是开发具有潜在生物活性的新型衍生物。例如,Sharma 等人(2014 年)探索了新型咔唑衍生物的合成、表征和生物学评估,重点介绍了生产具有相似核心结构和潜在生物活性的化合物的方法 (Sharma, Kumar, & Pathak, 2014)。同样,Sridhara 等人(2011 年)合成了 3-异恶唑啉取代的酞嗪甲基磺酰基恶二唑,并评估了其抗菌活性,进一步促进了对这种化合物的合成途径和生物学潜力的理解 (Sridhara 等人,2011 年)。
抗菌研究
与本化合物相关的衍生物的抗菌特性已成为多项研究的主题。Sridhara 等人(2010 年)合成了新的 2-取代的 [4-(1,3,4-恶二唑-2-基)甲基]酞嗪-1(2H)-酮衍生物,并筛选了它们的抗菌活性,展示了这些化合物在对抗各种细菌和真菌菌株方面的潜力 (Sridhara 等人,2010 年)。这与合成和测试恶二唑和酞嗪衍生物以获得抗菌功效的更广泛趋势一致,表明具有上述化学结构的化合物是一个有前途的研究领域。
生物筛选和抗癌活性
与“N-乙基-N-[(5-乙基-1,3,4-恶二唑-2-基)甲基]-2-(1-氧代-2(1H)-酞嗪基)乙酰胺”密切相关的衍生物的潜在抗癌活性也已得到探索。Verma 等人(2022 年)关于咔唑偶联物(包括恶二唑衍生物)的工作概述了合成和生物筛选过程,强调了此类化合物在开发抗癌疗法中的重要性 (Verma、Awasthi 和 Jain,2022 年)。
未来方向
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Oxadiazoles have shown promise in a variety of fields, including medicinal chemistry and material science , and this specific compound could be further studied in these contexts.
属性
IUPAC Name |
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-14-19-20-15(25-14)10-21(4-2)16(23)11-22-17(24)13-8-6-5-7-12(13)9-18-22/h5-9H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOAKTDGWYPZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。